

# The Role of Interleukin-15 in Refractory Celiac Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Refractory celiac disease (RCD) represents a severe and challenging form of celiac disease characterized by persistent or recurrent malabsorptive symptoms and villous atrophy despite strict adherence to a gluten-free diet for at least 12 months.[1] A growing body of evidence implicates the cytokine Interleukin-15 (IL-15) as a central player in the immunopathology of RCD, particularly in its more severe form, RCD type II, which carries a high risk of progression to enteropathy-associated T-cell lymphoma (EATL).[2][3] This technical guide provides an indepth overview of the critical role of IL-15 in the pathogenesis of RCD, presents key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

## Pathogenesis of IL-15 in Refractory Celiac Disease

In the context of celiac disease, the intestinal mucosa exhibits a significant upregulation of IL-15 expression in both the lamina propria and the intestinal epithelium.[4][5] This overexpression is a hallmark of the disease and is believed to be a key driver of the chronic inflammation and tissue damage observed. In RCD, this IL-15-driven pathology is amplified and becomes uncoupled from the initial gluten trigger.

1.1. Promotion of Intraepithelial Lymphocyte (IEL) Survival and Proliferation:



IL-15 plays a crucial role in the homeostasis and survival of intraepithelial lymphocytes (IELs). In RCD, particularly RCD type II, sustained high levels of IL-15 in the epithelium lead to the expansion of a clonal population of aberrant IELs.[4] These aberrant IELs are characterized by a lack of surface CD3 and T-cell receptor (TCR) expression but retain intracellular CD3ε (sCD3-, iCD3+).[6] IL-15 promotes the survival of these aberrant IELs by activating antiapoptotic pathways, thereby contributing to their accumulation in the intestinal epithelium.[6]

#### 1.2. Enhancement of IEL Cytotoxicity:

IL-15 is a potent activator of IEL cytotoxic functions. It induces the expression of activating receptors like NKG2D on IELs and promotes their ability to kill intestinal epithelial cells in a TCR-independent manner.[2][5] This IL-15-driven cytotoxicity is a major contributor to the persistent villous atrophy seen in RCD, even in the absence of dietary gluten.

#### 1.3. Disruption of Immune Homeostasis:

IL-15 disrupts the normal regulatory mechanisms that maintain immune homeostasis in the gut. It has been shown to interfere with the immunosuppressive signaling of Transforming Growth Factor-beta (TGF- $\beta$ ) by activating the c-Jun N-terminal kinase (JNK) pathway.[2] This inhibition of TGF- $\beta$  signaling further fuels the chronic inflammatory state in the intestinal mucosa.

#### 1.4. Signaling Pathways:

The pathogenic effects of IL-15 in RCD are mediated through several key signaling pathways. Upon binding to its receptor complex (IL-15Rα, IL-2/15Rβ, and the common γ-chain), IL-15 activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK3 and STAT5.[2] This leads to the transcription of target genes involved in cell survival and proliferation. Additionally, IL-15 activates the Phosphatidylinositol 3-kinase (PI3K) and JNK pathways, which contribute to the resistance of effector T-cells to regulation and the promotion of a pro-inflammatory environment.[2][5]

# Quantitative Data on IL-15 and IELs in Refractory Celiac Disease

The following tables summarize key quantitative findings from studies on IL-15 and IEL populations in RCD.



Table 1: Intraepithelial Lymphocyte (IEL) Populations in Celiac Disease and Refractory Celiac Disease

| Cell<br>Population              | Healthy<br>Controls   | Active Celiac<br>Disease | Refractory Celiac Disease Type I (RCD-I) | Refractory Celiac Disease Type II (RCD-II) | Reference |
|---------------------------------|-----------------------|--------------------------|------------------------------------------|--------------------------------------------|-----------|
| Aberrant IELs (sCD3-, iCD3+)    | Not typically present | < 5%                     | < 20%                                    | > 20-25% of<br>total IELs                  | [6]       |
| γδ T-cells (%<br>of total IELs) | ~5%                   | Increased                | Increased                                | Normal or decreased                        | [6]       |

Table 2: Quantitative Results from a Phase 2a Clinical Trial of AMG 714 (Anti-IL-15 mAb) in RCD Type II



| Endpoint                                                                           | AMG 714<br>Group (n=19)             | Placebo Group<br>(n=9)       | p-value   | Reference |
|------------------------------------------------------------------------------------|-------------------------------------|------------------------------|-----------|-----------|
| Change from baseline in aberrant IELs (% of total IELs) at 12 weeks                | -4.85% (90% CI<br>-30.26 to 20.56)  | 0.75                         | [6][7][8] |           |
| Change from baseline in aberrant IELs with respect to epithelial cells at 12 weeks | -38.22% (90% CI<br>-95.73 to 19.29) | 0.18                         | [6][7][8] |           |
| Proportion of patients with diarrhea (BSFS score) at 12 weeks                      | Decreased from 53% to 37%           | Increased from<br>22% to 44% | 0.0008    | [6][7]    |

Table 3: IL-15 and IL-15R $\alpha$  mRNA Expression in Celiac Disease

| Molecule                                          | Non-Celiac<br>Controls | Celiac<br>Disease<br>(Gluten-Free<br>Diet) | Active Celiac<br>Disease | p-value (vs.<br>Controls)                | Reference |
|---------------------------------------------------|------------------------|--------------------------------------------|--------------------------|------------------------------------------|-----------|
| IL-15Rα<br>mRNA<br>(median<br>arbitrary<br>units) | 0.795                  | 4.320                                      | 7.921                    | GFD:<br>p=0.0334,<br>Active:<br>p=0.0062 | [9][10]   |

## **Experimental Protocols**

3.1. Immunohistochemistry for IL-15 in Human Intestinal Tissue



This protocol outlines the general steps for detecting IL-15 protein expression in formalin-fixed, paraffin-embedded (FFPE) human intestinal biopsies.

- 1. Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 5 minutes each).
  - Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).
  - Rinse in distilled water.
- 2. Antigen Retrieval:
  - Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- 3. Peroxidase Blocking:
  - Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with phosphate-buffered saline (PBS).
- 4. Blocking:
  - Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
- 5. Primary Antibody Incubation:
  - Incubate with a primary antibody against human IL-15 at an optimized dilution overnight at 4°C.
- 6. Secondary Antibody and Detection:



- Wash slides with PBS.
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- 7. Chromogen Development:
  - Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.
- 8. Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through graded alcohols and clear in xylene.
  - Mount with a permanent mounting medium.
- 3.2. Flow Cytometry for Intraepithelial Lymphocyte (IEL) Analysis

This protocol describes the isolation and immunophenotyping of IELs from human duodenal biopsies.

- 1. IEL Isolation:
  - Wash fresh duodenal biopsies in RPMI 1640 medium.
  - Incubate biopsies in a solution containing dithiothreitol (DTT) and ethylenediaminetetraacetic acid (EDTA) to detach epithelial cells and IELs.
  - Vortex and filter the cell suspension through a nylon mesh to remove debris.
  - Purify lymphocytes from epithelial cells using a density gradient centrifugation (e.g., Percoll).
- 2. Cell Staining:



- Wash the isolated IELs in flow cytometry staining buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).
- For surface staining, incubate cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD103, TCRyδ) for 30 minutes on ice in the dark.
- For intracellular staining (for iCD3), first perform surface staining, then fix and permeabilize the cells using a commercial fixation/permeabilization kit.
- Incubate the permeabilized cells with an anti-CD3s antibody.
- 3. Data Acquisition and Analysis:
  - Wash the stained cells and resuspend in staining buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software to gate on the lymphocyte population and quantify the percentages of different IEL subsets, including the aberrant sCD3-, iCD3+ population.
- 3.3. Organ Culture of Human Small Intestinal Biopsies

This protocol allows for the ex vivo study of the effects of gliadin or other stimuli on the intestinal mucosa.

- 1. Biopsy Preparation:
  - Place fresh duodenal biopsies on a sterile filter paper or a metal grid in a petri dish.
- 2. Culture Medium:
  - Add culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine) to the dish, ensuring the biopsy is at the air-liquid interface.
- 3. Stimulation:



- For gliadin challenge, add a peptic-tryptic digest of gliadin to the culture medium at a predetermined concentration.
- 4. Incubation:
  - Incubate the cultures in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).
- 5. Analysis:
  - After incubation, the biopsy tissue can be processed for histology, immunohistochemistry, or RNA/protein extraction for further analysis. The culture supernatant can also be collected to measure cytokine levels.

## **Visualizations**

4.1. Signaling Pathways





Click to download full resolution via product page

Caption: IL-15 signaling pathways in refractory celiac disease.

#### 4.2. Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for studying IL-15 in RCD.

### 4.3. Logical Relationships





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Gliadin induced changes in the expression of MHC-class II antigens by human small intestinal epithelium. Organ culture studies with coeliac disease mucosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Organ culture of mucosal biopsies of human small intestine PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 15: a key to disrupted intraepithelial lymphocyte homeostasis and lymphomagenesis in celiac disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-15: a central regulator of celiac disease immunopathology PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Higher constitutive IL15Rα expression and lower IL-15 response threshold in coeliac disease patients PMC [pmc.ncbi.nlm.nih.gov]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- To cite this document: BenchChem. [The Role of Interleukin-15 in Refractory Celiac Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145773#role-of-il-15-in-refractory-celiac-disease]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com